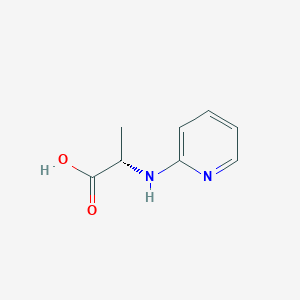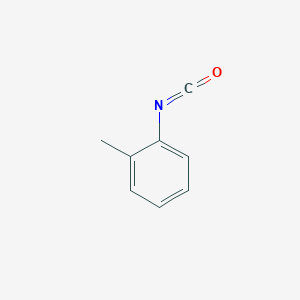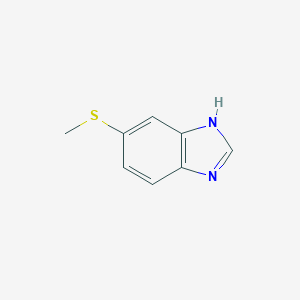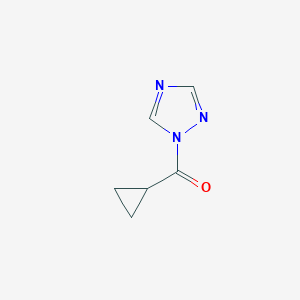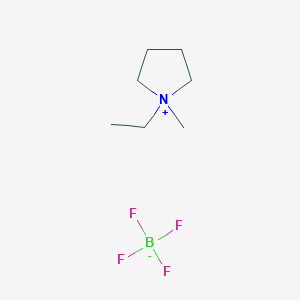
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate involves a series of reactions starting from base pyrrolidinium compounds. A notable method includes the microwave-assisted synthesis from 1-methylimidazole, ethyl bromide, and sodium fluoborate, offering high yields in significantly reduced time compared to traditional methods (Tao, 2009).
Molecular Structure Analysis
Investigations into its molecular structure through X-ray scattering and molecular dynamics simulations highlight the impact of the cationic tail structure (linear, branched, or cyclic) on the condensed phase's structure, offering insights into its structural dynamics and potential for varied applications (Kashyap et al., 2013).
Chemical Reactions and Properties
The compound's chemical stability and reaction capabilities are central to its use as an ionic solvent and electrolyte. It exhibits a wide electrochemical window, allowing for its application in various chemical syntheses and electrochemical studies, as demonstrated through voltammetric aspects on compounds like furaldehydes (Shamsipur et al., 2010).
Physical Properties Analysis
The ionic liquid's physical properties, such as viscosity, thermal stability, surface tension, and density, have been studied extensively. These properties are influenced by temperature and provide valuable insights into its application potential in various industries (Shamsipur et al., 2010).
Chemical Properties Analysis
The ionic liquid's thermodynamic stability and reactivity with various anions and cations have been explored, revealing its compatibility and efficiency as an electrolyte in electrochemical applications. Its interactions at the molecular level, including ion-pair formation and hydrogen bonding, are crucial for understanding its chemical behavior and applications (Chengula et al., 2020).
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate exhibits significant electrochemical stability and wide voltage ranges in electrochemical windows, which is crucial for studies involving compounds such as furaldehydes (Shamsipur et al., 2010). Its application in electrolytes demonstrates its potential in various electrochemical processes.
Molecular Dynamics in Solid-State Ionic Conductors
The compound shows restricted puckering motion in its pyrrolidinium ring even at low temperatures, which is essential for maintaining plasticity and ion mobility in electrochemical materials (Zhu et al., 2014). This property is crucial in understanding ion-conduction mechanisms.
Ion-Pair Geometries and Dynamics
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate demonstrates various dynamic behaviors at different temperatures, which are vital for understanding solid-solid phase transitions in ionic conductors (Chen et al., 2014). These properties are instrumental in the design of new electrochemical materials.
Electrodeposition of Metals
This compound has been utilized in the study of the electrochemical deposition of metals like magnesium, highlighting its role in novel electrodeposition techniques (Cheek et al., 2008).
Ionic Liquid-Assisted Morphology Tuning
The influence of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate on the morphology and structure of calcium carbonate has been studied, indicating its role in morphology control in various applications (Fernandes et al., 2012).
Conducting and Interfacial Properties in Electrolytes
The addition of this compound in electrolytes has shown to improve ionic conductivity and reduce interface resistance, enhancing the performance of capacitors (Kim et al., 2014).
Capacitance Performance in Ionic Liquid Electrolytes
Its use in ionic liquid electrolytes has been studied to improve the energy density of electrochemical capacitors, showcasing its importance in energy storage technologies (Sillars et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDCVJRCOKWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049206 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
CAS RN |
117947-85-0 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

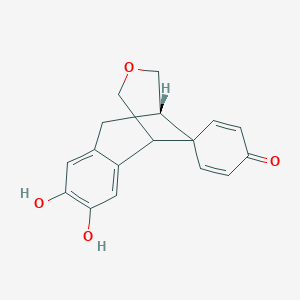
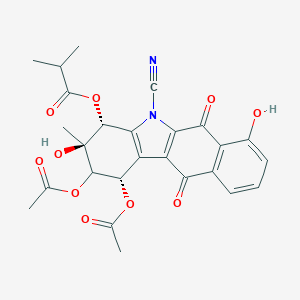
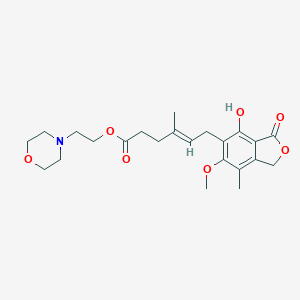
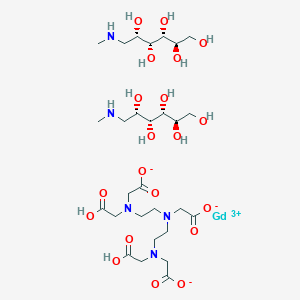
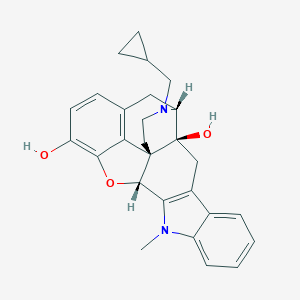
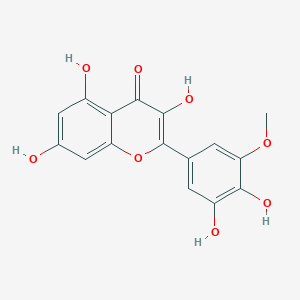
![Benz[f]indan-1-ol](/img/structure/B37803.png)

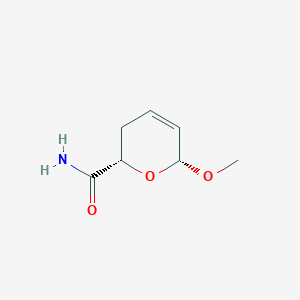
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
